1-Methyl-5-(methylthio)-1H-pyrazol-3-amine
Overview
Description
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-amino-1-methyl-4-nitroimidazole was achieved by amination reaction of 1-methyl-4,5-dinitroimidazole with aqueous ammonia3. However, the specific synthesis process for 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. However, the specific molecular structure analysis for 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine is not readily available in the literature456.Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine are not readily available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. However, the specific physical and chemical properties for 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine are not readily available in the literature78.Scientific Research Applications
Synthesis and Characterization
- Methylation of Pyrazole Derivatives : 5-Amino-3-methylthio-1H-pyrazoles, like 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine, are key building blocks for synthesizing various pyrazole derivatives. A study demonstrated that methylation occurs at two endocyclic nitrogens when substituted 5-amino-3-methylthio-1H-pyrazole is treated with CH3I. The ratio of isomers in products varies depending on the 4-position substituent in the pyrazole ring, as analyzed through X-ray diffraction and ab initio calculation (Ren et al., 2010).
Synthesis of Functionalized Compounds
- Synthesis of Pyrazolo[3,4-b]pyridines : N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, a class of novel compounds, were synthesized using a domino reaction involving N-methyl-1-(methylthio)-2-nitroprop-1-en-1-amine, aromatic aldehydes, and 3-methyl-1-aryl-1H-pyrazol-5-amines. This process involves the formation of two C–C and one C–N bonds, resulting in the creation of a six-membered ring in a one-pot operation (Gunasekaran et al., 2014).
Chemical Reactions and Structural Analysis
- Reaction with Appel Salt : A study on the reaction of Appel salt with 1H-pyrazol-5-amines revealed the formation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles, among other products. The product ratio can be modified by adjusting the pH of the reaction medium. Single crystal X-ray crystallography was used to support the structure of the synthesized compounds (Koyioni et al., 2014).
Synthesis and Antimicrobial Properties
- Creation of Dihydro-1,3,4-Thiadiazole and Pyrazole Derivatives : New series of 3-acetyl-2-aryl-5-methylthio-2,3-dihydro-1,3,4-thiadiazoles and 5-amino-3-(methylthio)-1-substituted-1H-pyrazole-4-carbonitrile derivatives were synthesized. These compounds showed potential antimicrobial properties, as revealed through various screening and molecular docking studies (Moustafa et al., 2020).
Safety And Hazards
The safety and hazards associated with a compound can be determined through safety data sheets and other resources. However, the specific safety and hazards for 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine are not readily available in the literature910.
Future Directions
The future directions for research on 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to a better understanding of the compound and its potential applications1112.
properties
IUPAC Name |
1-methyl-5-methylsulfanylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-8-5(9-2)3-4(6)7-8/h3H,1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYMNBTCYZELV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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